molecular formula C8H12N2O2 B1645829 Methyl 1-isopropyl-1H-pyrazole-3-carboxylate CAS No. 1006348-65-7

Methyl 1-isopropyl-1H-pyrazole-3-carboxylate

Cat. No.: B1645829
CAS No.: 1006348-65-7
M. Wt: 168.19 g/mol
InChI Key: PORMWGSZOHFFHJ-UHFFFAOYSA-N
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Description

Methyl 1-isopropyl-1H-pyrazole-3-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound is characterized by the presence of an isopropyl group at the 1-position and a carboxylate ester group at the 3-position of the pyrazole ring.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 1-isopropyl-1H-pyrazole-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced via a multi-step synthesis starting from readily available precursors like isopropylamine and diketene. The process involves the formation of an intermediate pyrazole ring followed by esterification.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

  • Substitution: Substitution reactions at the pyrazole ring can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form 1-isopropyl-1H-pyrazole-3-carboxylic acid.

  • Reduction: The reduction product is typically the corresponding alcohol.

  • Substitution: Substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: The compound finds applications in the chemical industry, where it is used in the synthesis of various intermediates and final products.

Mechanism of Action

The mechanism by which Methyl 1-isopropyl-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.

  • Methyl 1-ethyl-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl group instead of an isopropyl group.

  • Methyl 1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but with a phenyl group instead of an isopropyl group.

Uniqueness: Methyl 1-isopropyl-1H-pyrazole-3-carboxylate is unique due to its isopropyl group, which can impart different chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 1-propan-2-ylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(2)10-5-4-7(9-10)8(11)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORMWGSZOHFFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301229472
Record name Methyl 1-(1-methylethyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006348-65-7
Record name Methyl 1-(1-methylethyl)-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006348-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(1-methylethyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-isopropyl-1h-pyrazole-3-carboxylic acid (0.9757 g, 6.33 mmol, Matrix Scientific) in MeOH (31.6 ml) in a glass pressure vessel was added sulfuric acid (0.355 ml, 6.33 mmol Sigma Aldrich). The vessel was sealed and the r×n was brought to reflux to stir. (NOTE: A portable blast shield was used.) R×n was allowed to stir for 5 hours. The r×n was concentrated in vacuo. The residue was diluted with water and extracted with EtOAc. The organic extract was washed with water, dried over MgSO4, filtered and concentrated in vacuo to give methyl 1-isopropyl-1H-pyrazole-3-carboxylate (0.8073 g, 4.80 mmol, 76% yield) as a clear oil. MS m/z=168.9 [M+H]+. Calculated for C8H12N2O2: 168.09. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.55 (d, J=6.85 Hz, 6 H) 3.93 (s, 3 H) 4.63 (dt, J=13.50, 6.75 Hz, 1 H) 6.83 (d, J=2.35 Hz, 1 H) 7.46 (d, J=2.35 Hz, 1 H)
Quantity
0.9757 g
Type
reactant
Reaction Step One
Quantity
0.355 mL
Type
reactant
Reaction Step One
Name
Quantity
31.6 mL
Type
reactant
Reaction Step One

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